

Application Note: Analysis of Sulfachlorpyridazine Residue in Honey by LC-MS/MS

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Compound of Interest

Compound Name: Sulfachlorpyridazine

Cat. No.: B1682503

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Introduction

Sulfachlorpyridazine is a sulfonamide antibiotic that may be used in beekeeping to prevent and treat bacterial diseases.[1] The presence of its residues in honey is a concern for food safety and human health, necessitating sensitive and reliable analytical methods for their detection and quantification.[1] This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of **sulfachlorpyridazine** residues in honey. The method is intended for researchers, scientists, and professionals in drug development and food safety.

The described method utilizes a sample preparation procedure based on Solid-Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for efficient extraction and clean-up of the analyte from the complex honey matrix.[1][2][3] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][4][5]

Experimental Protocols

1. Sample Preparation

Two alternative sample preparation methods are presented: Solid-Phase Extraction (SPE) and a modified QuEChERS protocol.

1.1. Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from methodologies for sulfonamide analysis in honey.[\[2\]](#)[\[5\]](#)[\[6\]](#)

- Sample Homogenization: Weigh 5.0 g of a representative honey sample into a 50 mL centrifuge tube.
- Dissolution: Add 15 mL of distilled water and vortex for 1 minute to dissolve the honey completely.
- Acidification: Add 300 μ L of acetic acid to the sample and vortex for 20 seconds. The pH should be approximately 2.3.[\[2\]](#)
- Hydrolysis (Optional but Recommended): Shake the acidified sample at 700 rpm for 40 minutes at room temperature to hydrolyze any bound residues.[\[2\]](#)
- SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (6 mL, 200 mg) by passing 6 mL of methanol, followed by 6 mL of distilled water, and finally 6 mL of 2% (v/v) acetic acid in water.[\[2\]](#)
- Sample Loading: Load the entire pre-treated honey sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of distilled water to remove sugars and other polar interferences.
- Elution: Elute the **sulfachlorpyridazine** from the cartridge with 6 mL of methanol into a clean collection tube.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid) and vortex to dissolve.

- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

1.2. Modified QuEChERS Protocol

This protocol is based on the principles of QuEChERS methods applied to honey.[\[1\]](#)[\[3\]](#)

- Sample Weighing: Weigh 1 g of the honey sample into a 10 mL volumetric flask.[\[3\]](#)
- Acidification and Dissolution: Add 0.5 M HCl and sonicate for 20 minutes. Then, add 10 mL of a 1:1 (v/v) mixture of acetonitrile and 1% trifluoroacetic acid (TFA) in water.[\[3\]](#)
- Extraction: Shake the mixture vigorously for 3 minutes, followed by sonication for 30 minutes in an ultrasonic bath.[\[3\]](#)
- Centrifugation: Centrifuge the sample to separate the phases.
- Dispersive SPE (d-SPE) Clean-up: Transfer the supernatant to a d-SPE tube containing appropriate sorbents (e.g., C18 and PSA) to remove interfering matrix components. Vortex and centrifuge.
- Final Extract Preparation: The resulting supernatant is the final extract ready for LC-MS/MS analysis.[\[3\]](#)

2. LC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of **sulfachlorpyridazine**.

2.1. Liquid Chromatography (LC) Conditions

Parameter	Value
HPLC System	Agilent 1200 series or equivalent[2]
Column	Kinetex XB C18 (100 mm x 3 mm, 2.6 µm) or equivalent[2]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Gradient	0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-7 min: 10% B
Flow Rate	0.3 mL/min
Column Temperature	35 °C[4]
Injection Volume	10 µL

2.2. Mass Spectrometry (MS/MS) Conditions

Parameter	Value
Mass Spectrometer	Agilent 6410A Triple Quad or equivalent[2]
Ionization Source	Electrospray Ionization (ESI), Positive Mode[4]
Ion Source Gas 1	60 psi[4]
Ion Source Gas 2	80 psi[4]
Source Temperature	550 °C[4]
Curtain Gas	30 psi[4]
Collision Gas	10 psi[4]
Precursor Ion (m/z)	285.0
Product Ions (m/z)	108.0 (Quantifier), 156.0 (Qualifier)
Fragmentor Voltage	100 V
Collision Energy	25 V (for 108.0), 13 V (for 156.0)

3. Method Validation

The analytical method should be validated according to the European Union Commission Decision 2002/657/EC or other relevant guidelines.^{[2][5]} Key validation parameters are summarized below.

Parameter	Typical Performance
Linearity (r^2)	> 0.995 ^[6]
Limit of Quantification (LOQ)	1.0 - 12.0 µg/kg ^[6]
Recovery	70.9 - 102.5% ^[6]
Precision (RSD)	2.02 - 11.52% ^[6]
Decision Limit (CC α)	1.8 - 15.5 µg/kg ^[5]

Data Presentation

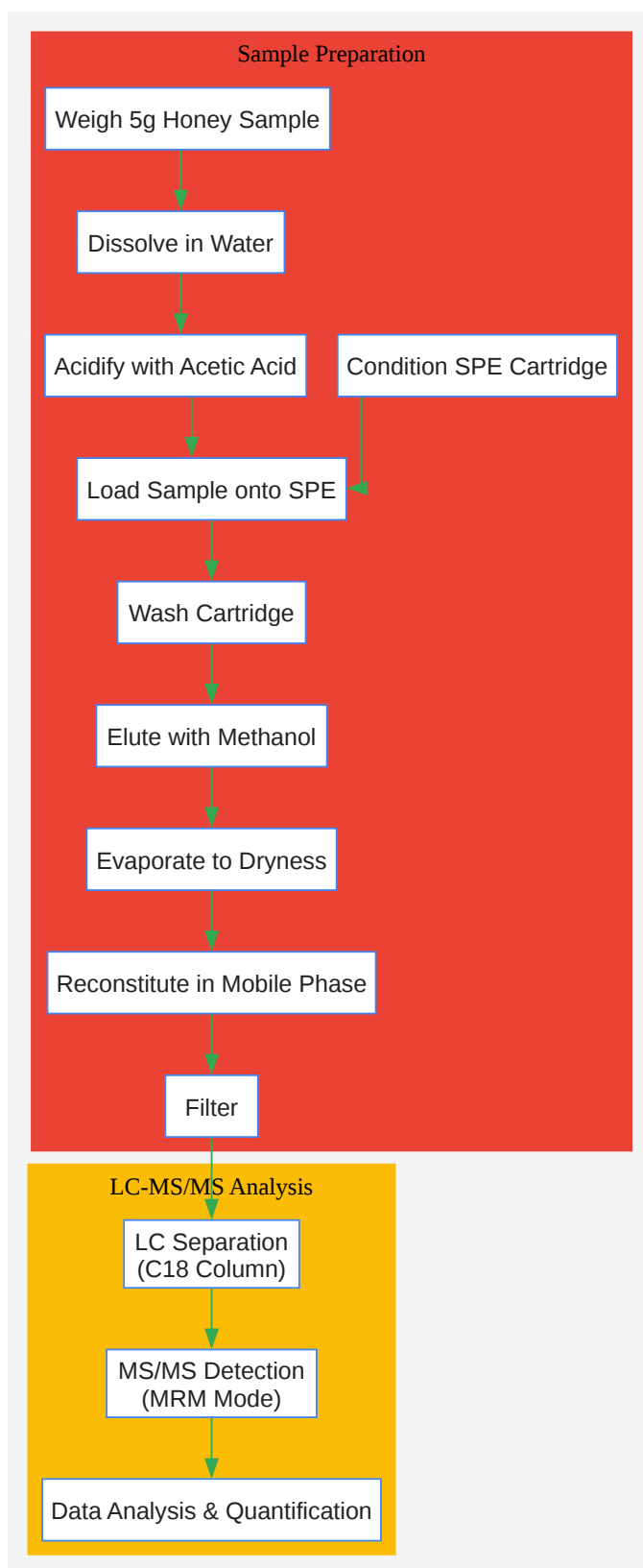
Table 1: LC-MS/MS Parameters for **Sulfachlorpyridazine** Analysis

Parameter	Setting
LC Column	Kinetex XB C18 (100 mm x 3 mm, 2.6 µm)[2]
Mobile Phase	A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol
Flow Rate	0.3 mL/min
Injection Volume	10 µL
Ionization Mode	ESI Positive[4]
Precursor Ion (m/z)	285.0
Product Ion 1 (Quantifier)	108.0
Product Ion 2 (Qualifier)	156.0
Fragmentor Voltage (V)	100
Collision Energy (V) - Ion 1	25
Collision Energy (V) - Ion 2	13

Table 2: Method Validation Summary for Sulfonamide Analysis in Honey

Validation Parameter	Performance Range
Linearity (r^2)	> 0.995[6]
Limit of Quantification (LOQ)	1.0 - 12.0 µg/kg[6]
Average Recovery (%)	70.9 - 102.5[6]
Relative Standard Deviation (%)	2.02 - 11.52[6]

Visualizations



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Caption: Experimental workflow for the analysis of **Sulfachlorpyridazine** in honey.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of **sulfachlorpyridazine** residues in honey. The sample preparation protocols are effective in removing matrix interferences, and the LC-MS/MS parameters are optimized for accurate detection. This method is suitable for routine monitoring and ensures compliance with food safety regulations.

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